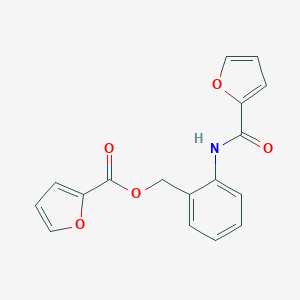

2-(2-Furoylamino)benzyl 2-furoate

説明

2-(2-Furoylamino)benzyl 2-furoate is a bifunctional aromatic ester featuring a benzyl group esterified with 2-furoic acid and a 2-furoylamino substituent at the 2-position of the benzyl ring. Its structure combines a furoate ester moiety and a furoylamide group, which may confer unique physicochemical properties.

特性

分子式 |

C17H13NO5 |

|---|---|

分子量 |

311.29 g/mol |

IUPAC名 |

[2-(furan-2-carbonylamino)phenyl]methyl furan-2-carboxylate |

InChI |

InChI=1S/C17H13NO5/c19-16(14-7-3-9-21-14)18-13-6-2-1-5-12(13)11-23-17(20)15-8-4-10-22-15/h1-10H,11H2,(H,18,19) |

InChIキー |

VXUSHQPOHKUXAQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)COC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3 |

正規SMILES |

C1=CC=C(C(=C1)COC(=O)C2=CC=CO2)NC(=O)C3=CC=CO3 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogs

The compound 2-chloro-4-nitrobenzyl 2-(2-furoylamino)benzoate () serves as a key structural analog for comparison. Below is a detailed analysis of their differences and hypothesized properties:

Structural Differences

Hypothesized Property Comparisons

Solubility

- The chloro and nitro groups in the analog increase molecular weight and introduce polar but electron-withdrawing effects, likely reducing solubility in polar solvents (e.g., water) compared to the main compound .

- The main compound’s furoate ester and lack of bulky substituents may enhance solubility in organic solvents like dichloromethane.

Chemical Stability

- The nitro group in the analog may enhance electrophilicity, making it more reactive in substitution or redox reactions.

Research Implications

- The analog’s nitro and chloro groups may make it a candidate for further studies in antibacterial or electrophilic agent development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。